Methyl hexanoate-5,5,6,6,6-D5
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Overview
Description
Methyl hexanoate-5,5,6,6,6-D5 is a deuterium-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of methyl hexanoate, a fatty acid methyl ester of hexanoic acid. This compound is used primarily in scientific research as a stable isotope-labeled standard for various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexanoate-5,5,6,6,6-D5 can be synthesized by esterification of hexanoic acid with deuterated methanol (CD3OD). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated methanol and hexanoic acid are combined in a reactor, and the mixture is heated under reflux with a strong acid catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Methyl hexanoate-5,5,6,6,6-D5 undergoes various chemical reactions typical of esters, including:
Hydrolysis: The ester can be hydrolyzed to produce hexanoic acid and deuterated methanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, hexanol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid with various alcohols.
Major Products Formed
Hydrolysis: Hexanoic acid and deuterated methanol.
Reduction: Hexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl hexanoate-5,5,6,6,6-D5 is widely used in scientific research for the following applications:
Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: To trace metabolic pathways and study the metabolism of fatty acids.
Environmental Science: To investigate the fate and transport of organic compounds in the environment.
Pharmaceutical Research: To study drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of methyl hexanoate-5,5,6,6,6-D5 is primarily related to its use as a tracer in analytical and biological studies. The deuterium atoms in the molecule provide a distinct isotopic signature that can be detected using mass spectrometry or NMR spectroscopy. This allows researchers to track the compound’s distribution, metabolism, and transformation in various systems.
Comparison with Similar Compounds
Methyl hexanoate-5,5,6,6,6-D5 is unique due to its deuterium labeling, which distinguishes it from other similar esters such as:
Methyl hexanoate: The non-deuterated version of the compound.
Ethyl hexanoate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Propyl hexanoate: An ester with a propyl group instead of a methyl group.
The deuterium labeling in this compound provides enhanced stability and a unique isotopic signature, making it particularly valuable for analytical and research applications.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
135.22 g/mol |
IUPAC Name |
methyl 5,5,6,6,6-pentadeuteriohexanoate |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i1D3,3D2 |
InChI Key |
NUKZAGXMHTUAFE-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)OC |
Origin of Product |
United States |
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